![molecular formula C21H17NO3S B14156703 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one CAS No. 4626-16-8](/img/structure/B14156703.png)
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group at the 8th position, a 4-methylphenyl group attached to a thiazole ring at the 3rd position, and a chromen-2-one core structure. It is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with an ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Coupling of the Thiazole and Chromen-2-one Moieties: The final step involves the coupling of the thiazole ring with the chromen-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Inhibiting key enzymes involved in biological processes.
Modulation of Receptors: Binding to and modulating the activity of specific receptors.
Generation of Reactive Oxygen Species: Inducing oxidative stress in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Ethoxy-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 4-Hydroxy-2-quinolones
- Pyrrolidine derivatives
Uniqueness
8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one is unique due to its specific structural features, such as the combination of a chromen-2-one core with a thiazole ring and an ethoxy group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
4626-16-8 |
|---|---|
Formule moléculaire |
C21H17NO3S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
8-ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C21H17NO3S/c1-3-24-18-6-4-5-15-11-16(21(23)25-19(15)18)20-22-17(12-26-20)14-9-7-13(2)8-10-14/h4-12H,3H2,1-2H3 |
Clé InChI |
OPBBAXCRQWWAJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


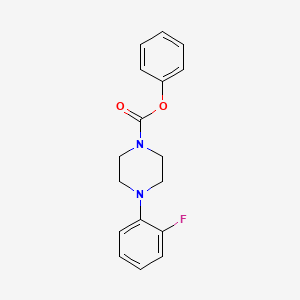
![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
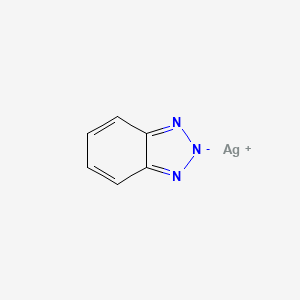

![N-isobutyl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14156660.png)
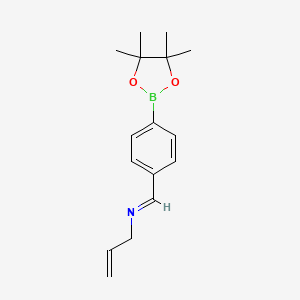
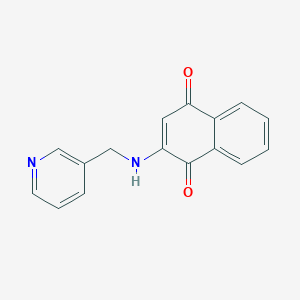
![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)

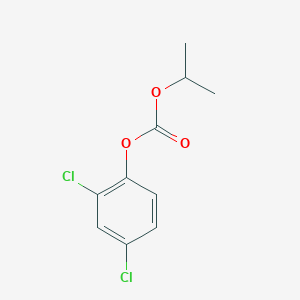

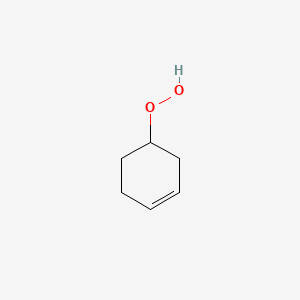
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
![4-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14156721.png)
